Mesulfenfos

Beschreibung

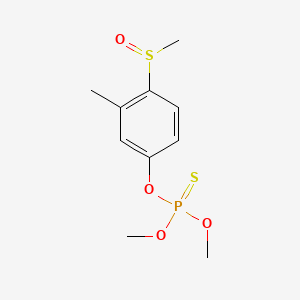

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAPIMGBBDILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058076 | |

| Record name | Mesulfenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3761-41-9, 852952-67-1, 852952-68-2 | |

| Record name | Mesulfenfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3761-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesulfenfos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesulfenfos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESULFENFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724UP1459F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Mesulfenfos Activity

Elucidation of Molecular Mechanisms of Action against Target Organisms

The primary mechanism by which Mesulfenfos exerts its effects on target organisms involves interference with crucial enzymatic and cellular processes.

Cholinesterase Inhibition and Neuromuscular System Interactions

A key molecular mechanism of action attributed to this compound is the inhibition of acetylcholinesterase (AChE) researchgate.netnih.gov. Acetylcholinesterase is an essential enzyme in the nervous systems of many organisms, including nematodes, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neuromuscular junctions. This overstimulation disrupts normal nerve impulse transmission and muscle function, ultimately leading to paralysis and death in susceptible organisms researchgate.net. Organophosphate pesticides, as a class to which this compound is related, are well-known for their potent AChE inhibitory activity frontiersin.orgnih.gov.

Disruption of Cellular and Subcellular Processes in Nematodes

While the direct effects of this compound on all specific cellular and subcellular processes in nematodes are not extensively detailed in the immediately available research, studies on nematode biology and the effects of various nematicides provide insights into potential mechanisms of disruption.

Maintaining cellular membrane integrity and proper osmoregulation is vital for nematode survival. Osmoregulation involves the control of osmotic balance through the accumulation and loss of ions and osmolytes plos.org. Disruption of osmoregulation can lead to fluid accumulation and cellular swelling nih.govnih.govresearchgate.netresearchgate.net. Severe disruptions in membrane integrity and osmoregulation are associated with the formation of vacuoles and can trigger cell death pathways in nematodes nih.govnih.govresearchgate.netresearchgate.net.

Vacuole formation, particularly a process termed methuosis, has been observed in nematodes treated with certain compounds nih.govresearchgate.netresearchgate.netmdpi.com. Methuosis is characterized by the rapid accumulation and fusion of vacuoles, leading to significant cellular disruption and is considered a type of programmed cell death nih.govnih.govresearchgate.netresearchgate.netmdpi.com. Programmed cell death is a genetically regulated process in nematodes involved in development and response to stress or injury mdpi.comnih.gov.

Mitochondrial Respiration Interference and Energy Metabolism

Biochemical Targets and Ligand Interactions

The primary biochemical target identified for this compound is acetylcholinesterase (AChE). researchgate.netherts.ac.uk Organophosphate pesticides, a class to which this compound belongs as a sulfoxide (B87167) derivative of the organophosphate fenthion (B1672539), are well-established inhibitors of cholinesterase enzymes. researchgate.netnih.govwur.nl This inhibition disrupts the normal function of the nervous system.

Acetylcholinesterase Enzyme Kinetics and Binding Affinities

Acetylcholinesterase is a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating nerve signal transmission. Inhibition of AChE leads to the accumulation of acetylcholine, causing overstimulation of cholinergic receptors.

The interaction between an inhibitor like this compound and an enzyme like AChE can be characterized by enzyme kinetics and binding affinity. Kinetic parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the association (kon) and dissociation (koff) rate constants provide insights into the potency and nature of the inhibitory effect. nih.govnih.gov Binding affinity, often expressed as the dissociation constant (Kd), reflects the strength of the reversible interaction between the inhibitor and the enzyme. semanticscholar.org

Studies on AChE inhibition by various compounds, including other organophosphates and different classes of inhibitors, utilize methods like the Ellman's assay to determine IC50 values and kinetic parameters through analyses such as Lineweaver-Burk plots. vidyaresearchcentre.comjapsonline.compsu.edu Molecular docking studies are also employed to predict binding interactions and affinities between inhibitors and the active site of AChE. semanticscholar.orgdergipark.org.trmdpi.com

While the mechanism of acetylcholinesterase inhibition by organophosphates is well-understood, involving phosphorylation of the enzyme's active site serine residue, specific quantitative data regarding the enzyme kinetics (e.g., Ki, IC50, kon, koff) and binding affinities of this compound with acetylcholinesterase were not identified in the consulted literature. Research often focuses on the parent compound fenthion or other organophosphate pesticides when detailing specific kinetic parameters.

Exploration of Other Potential Protein and Receptor Targets

Although acetylcholinesterase is the primary recognized target for this compound based on its classification as an organophosphate, its application as a nematicide suggests potential interactions with other biochemical targets present in nematodes. mdpi.com Nematicides can exert their effects through various mechanisms beyond cholinesterase inhibition. For instance, some nematicides are known to target glutamate-gated chloride channels (GluCls), which are essential for neuronal signaling in invertebrates. researchgate.netresearchgate.net

The broad category of pesticide and drug targets can include a variety of proteins and receptors such as ion channels, other enzymes, structural proteins, and signal transduction proteins. epo.orgudel.edugoogle.comoapi.int Ligand-receptor interactions involve specific binding events that can activate or inhibit receptor function, influencing downstream cellular processes. google.comoapi.int

Environmental Dynamics and Transformation Pathways of Mesulfenfos

Mesulfenfos Degradation and Persistence in Environmental Compartments

The degradation and persistence of this compound in the environment are influenced by a combination of biological and abiotic factors, including the presence of microorganisms, water, and light.

Aerobic and Anaerobic Degradation in Soil and Sediment Systems

The transformation of chemicals in soil under both aerobic (presence of oxygen) and anaerobic (absence of oxygen) conditions is a critical aspect of environmental fate studies fao.orgoecd.orgoecd.org. These studies typically involve incubating the substance in various soil types under controlled laboratory conditions to determine the rate of transformation and identify transformation products fao.orgoecd.org. While general methodologies for assessing aerobic and anaerobic degradation in soil and sediment systems are well-established fao.orgoecd.orgoecd.org, specific detailed research findings regarding the aerobic and anaerobic degradation rates and pathways of this compound in soil and sediment were not extensively detailed in the provided search results. However, some studies on other pesticides indicate that degradation rates can vary significantly between aerobic and anaerobic conditions nih.gov.

Hydrolytic Stability and Transformation Kinetics in Aquatic Environments

Hydrolysis is a significant abiotic degradation pathway for many pesticides in aquatic environments, influenced by factors such as pH and temperature mdpi.comresearchgate.netnih.gov. The rate of hydrolysis can vary depending on the chemical structure and the specific conditions of the water body mdpi.comnih.gov. Studies on the hydrolysis kinetics of other organophosphorus compounds indicate that while some are more stable under acidic or neutral conditions, degradation can be rapid in basic environments or at higher temperatures nih.gov. The persistence of compounds in aquatic environments can also be influenced by their interaction with sediment mdpi.comutoronto.ca. Although specific hydrolytic stability and transformation kinetics data for this compound were not explicitly provided in the search results, the general principles of hydrolysis kinetics in aquatic systems apply mdpi.comresearchgate.netnih.gov.

Photolytic Decomposition Pathways under Environmental Illumination

Photolysis, the decomposition of a substance by light, is another potential transformation pathway for chemicals in the environment, particularly in aquatic systems and on surfaces exposed to sunlight youtube.com. The extent and pathways of photolytic decomposition depend on the chemical structure of the compound and the intensity and wavelength of the light youtube.com. While the search results mention photolysis as a degradation mechanism for chemicals in aquatic systems researchgate.net, specific details regarding the photolytic decomposition pathways of this compound under environmental illumination were not found.

Microbial Biotransformation and Mineralization Processes

Microbial biotransformation, the alteration of chemical compounds by microorganisms, is a primary process for the detoxification and degradation of contaminants in environmental systems uzh.chnih.govndl.gov.innih.gov. Microorganisms possess diverse metabolic capacities that can lead to the transformation of organic compounds into less active metabolites or their complete mineralization into inorganic substances uzh.chndl.gov.innih.govicm.edu.pl. The effectiveness of microbial biotransformation can be influenced by environmental conditions, the structure and concentration of the compound, and the composition of the microbial community uzh.ch. While microbial degradation is considered a significant process in the environmental fate of pesticides uzh.ch, specific research findings detailing the microbial biotransformation and mineralization processes of this compound were not prominently featured in the provided search results. However, it is generally understood that microorganisms play a key role in the breakdown of xenobiotics in the environment uzh.chndl.gov.inicm.edu.pl.

Sorption, Mobility, and Dissipation in Geo-Environmental Matrices

The interaction of this compound with soil and sediment matrices significantly influences its mobility, bioavailability, and potential for transport to other environmental compartments like groundwater and surface water.

Adsorption-Desorption Dynamics in Diverse Soil Types

Leaching Potential and Subsurface Transport Modeling

The leaching potential of a chemical compound refers to its propensity to be transported downwards through the soil profile with percolating water, potentially reaching groundwater. Subsurface transport modeling is employed to predict the movement and fate of contaminants in the unsaturated (vadose) and saturated zones of the subsurface. ohio.govresearchgate.netstone-env.com

Modeling approaches often couple vadose zone models with groundwater flow and solute transport models to simulate the entire transport process from the soil surface to groundwater. researchgate.net These models require specific fate parameters, such as half-life (DT₅₀) and sorption coefficients (e.g., Freundlich sorption coefficient K foc), which are often determined from laboratory experiments and analyses of representative soil types. researchgate.net Factors influencing leaching and subsurface transport include soil properties (texture, organic carbon content), hydraulic conductivity, infiltration rates, and the chemical properties of the compound itself, such as its solubility and sorption behavior. researchgate.netsnu.ac.kr While general principles of modeling subsurface transport are well-established and applied to various contaminants, specific detailed modeling studies for this compound were not extensively found in the immediate search results. However, the general methodologies for assessing leaching potential and modeling subsurface transport are applicable. ohio.govresearchgate.netstone-env.comnsf.govmdpi.com

Volatilization Rates from Soil and Water Surfaces

Volatilization is the process by which a chemical substance in a solid or liquid phase is transferred to the gaseous phase. From soil and water surfaces, volatilization rates are influenced by several environmental and chemical properties. snu.ac.kr

Key factors affecting volatilization from soils include sorption to soil particles, soil water content, diffusion through soil pores, temperature, and wind or atmospheric turbulence. snu.ac.kr Sorption is a particularly important factor, as compounds must desorb from soil particles and dissolve into the aqueous phase before they can volatilize. snu.ac.kr Soil water content can influence volatilization, especially for nonpolar or slightly polar compounds sorbed to mineral surfaces; increased moisture can lead to desorption and increased volatility. snu.ac.kr Diffusion through pore space is often a rate-limiting step, with gaseous phase diffusion being significantly faster than aqueous phase diffusion. snu.ac.kr Volatilization rates generally increase with vapor pressure and decrease with increasing soil organic carbon partition coefficient (KOC) and water solubility. snu.ac.kr

Terrestrial and Aquatic Dissipation Field Studies

Terrestrial field dissipation (TFD) studies are conducted to estimate the time required for 50% (DT₅₀) and 90% (DT₉₀) dissipation or degradation of an active substance and its metabolites in soil under natural conditions. eurofins.comstaphyt.com These studies are typically performed on a range of representative soil types and involve monitoring the decline in concentration over time. eurofins.comstaphyt.com Data from TFD studies are essential for regulatory risk assessments. eurofins.com

Aquatic field dissipation (AFD) studies similarly evaluate the fate of chemicals in water bodies, including factors like dilution, photolysis, biodegradation, and sedimentation. waterborne-env.com These studies generate real-world data on the mobility and transformation product formation of compounds in aquatic environments. waterborne-env.com

While the importance and methodology of terrestrial and aquatic field dissipation studies are highlighted, specific detailed findings or data tables from such studies focusing explicitly on this compound were not present in the immediate search results. waterborne-env.comeurofins.comeuropa.euoecd.orgstaphyt.comcapes.gov.br However, general field dissipation studies for pesticides show that degradation can be rapid under field conditions, with half-lives varying depending on the compound and environmental factors. google.comjustia.com

Metabolite Formation and Transformation Product Analysis

This compound is itself an environmental transformation product, known to be formed from Fenthion (B1672539) sulfoxide (B87167). nih.gov The study of metabolite formation and transformation products is vital for understanding the complete environmental fate and potential impact of a chemical. hhearprogram.orgnih.govresearchgate.net

Environmental transformation products can arise from various processes, including biodegradation, hydrolysis, photolysis, and oxidation. nih.govresearchgate.net These transformation products may have different environmental behaviors and toxicological properties compared to the parent compound. nih.govresearchgate.net

Identification and Characterization of Environmental Metabolites (e.g., Fenthion-sulfone)

Identifying and characterizing environmental metabolites involves analytical techniques to determine the chemical structures of breakdown products. Fenthion-sulfone (CID 19578) is a notable environmental transformation product associated with the degradation pathway of Fenthion and its related compounds, including this compound (Fenthion sulfoxide). nih.govnih.govhpc-standards.com Fenthion-sulfone is a known environmental transformation product of Fenthion-sulfoxide. nih.gov

Analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS) are commonly used for detecting and characterizing organic contaminants and their transformation products in environmental samples like water, sediment, and soils. hhearprogram.orgmassbank.eu These methods allow for the identification of both expected and unexpected transformation products. hhearprogram.org

Fenthion-sulfone has been identified and characterized in various matrices, including potentially in food and environmental samples, often as part of residue analysis for Fenthion. hpc-standards.comsigmaaldrich.com Its chemical structure and mass spectral data are available in databases. nih.govmassbank.euuni.lu

Kinetic Studies of this compound Metabolite Formation and Persistence

Kinetic studies investigate the rates at which metabolites are formed and how long they persist in the environment. This involves determining formation rates and degradation rates (persistence) of the parent compound and its transformation products under various environmental conditions. europa.eunih.gov

For metabolites, kinetic parameters can include the rate of formation, often described in relation to the kinetics of the parent compound or precursor metabolite. europa.eu Persistence is typically expressed as a half-life (DT₅₀) or time for 90% degradation (DT₉₀). eurofins.comstaphyt.com

While general methodologies for determining degradation kinetics of parent compounds and metabolites in soil, water, and water-sediment systems are established and involve analyzing data from laboratory and field studies, specific kinetic studies focusing solely on the formation and persistence of this compound metabolites were not detailed in the provided search results. europa.eunih.govnih.govspringernature.com However, it is understood that transformation products like Fenthion-sulfone are formed through environmental processes, and their persistence would be evaluated using similar kinetic approaches as applied to parent compounds. nih.govnih.goveuropa.eu

Efficacy Research and Pest Management Strategies Involving Mesulfenfos

Comparative Efficacy Studies against Plant-Parasitic Nematodes (e.g., Bursaphelenchus xylophilus)

Comparative studies are crucial for understanding the relative effectiveness of mesulfenfos against target nematodes when compared to other control agents. Bursaphelenchus xylophilus, the pinewood nematode, is a key target for this compound research due to its significant economic impact on pine forests mdpi.comnih.govresearchgate.netresearchgate.net. This compound has been used as a trunk injection treatment for the control of B. xylophilus in affected pine trees mdpi.comnih.govresearchgate.netresearchgate.netmarylandbiodiversity.com. Studies comparing different nematicides for trunk injection against B. xylophilus have included compounds like levamisole (B84282) hydrochloride, morantel (B1676740) tartrate, nemadectin, abamectin, and emamectin (B195283) benzoate (B1203000) mdpi.comnih.govresearchgate.netresearchgate.netmarylandbiodiversity.comppjonline.org. While this compound has been utilized, some research indicates that other compounds, such as emamectin benzoate, may exhibit higher activity against B. xylophilus researchgate.netppjonline.org.

In Vitro and Controlled Environment Bioassays

In vitro and controlled environment bioassays are fundamental steps in evaluating the nematicidal activity of compounds like this compound. These assays allow for the assessment of direct toxicity under controlled conditions. For nematodes, including B. xylophilus and Meloidogyne incognita, direct contact bioassays are commonly performed in multi-well plates mdpi.comppjonline.orgsciforum.netmdpi.compsu.eduird.frnih.gov. These tests involve exposing a defined quantity of nematodes to varying concentrations of the compound in an aqueous solution and assessing mortality after a specific period, typically 24 to 72 hours mdpi.comppjonline.orgmdpi.compsu.eduird.frnih.govkspsjournal.or.kr. Controlled environment studies, such as those conducted in growth chambers or greenhouses, allow for the evaluation of nematicide efficacy on nematode populations and their impact on host plants under regulated conditions psu.eduscispace.comcabidigitallibrary.org. These studies can help determine effective concentrations and observe initial plant responses without the variability of field conditions.

Field-Based Assessments of Nematicidal Activity

Field-based assessments are essential for validating the efficacy of nematicides under real-world conditions. These studies evaluate the performance of compounds like this compound in infested areas, considering environmental factors, soil types, and varying pest pressures kspsjournal.or.krcgiar.orgcerdi.edu.auepo.orgresearchgate.net. Field trials involving trunk injection of this compound have been conducted to assess its effectiveness in controlling Bursaphelenchus xylophilus populations in pine trees and mitigating pine wilt disease cerdi.edu.au. These assessments typically involve monitoring nematode population levels in treated versus untreated trees and evaluating indicators of tree health and recovery, such as resin exudation cerdi.edu.au. Comparative field studies may also include other nematicides to determine the most effective options for specific nematode problems kspsjournal.or.krresearchgate.net.

Impact on Nematode Population Dynamics and Host Plant Interaction

Understanding the impact of this compound on nematode population dynamics involves studying how the compound affects nematode numbers over time within the host plant or soil environment cabidigitallibrary.orgcerdi.edu.auwur.nlugent.beapsnet.org. For Bursaphelenchus xylophilus, effective nematicides aim to reduce nematode populations within the infested wood, thereby slowing or halting the progression of pine wilt disease cerdi.edu.au. Research on nematode population dynamics often involves monitoring initial and final nematode densities and calculating reproduction rates cabidigitallibrary.orgcerdi.edu.auugent.be.

The interaction between plant-parasitic nematodes and their host plants is complex, involving molecular exchanges and manipulations of plant physiology and development by the nematodes openaccessjournals.comnih.govnih.govfrontiersin.orgnih.govnih.gov. Nematodes secrete effector molecules that can suppress plant immune responses and alter host hormone signaling and gene expression to create suitable feeding sites openaccessjournals.comnih.govfrontiersin.org. While specific research detailing the direct impact of this compound on these intricate molecular interactions is not extensively available in the provided sources, the efficacy of this compound in reducing nematode populations indirectly influences the host plant interaction by lowering the parasitic pressure and potentially allowing the host to recover or better tolerate the remaining nematode presence cerdi.edu.au. Studies on nematode-host plant interactions also highlight the plant's ability to recognize nematodes and mount defense responses, which nematicides aim to support by reducing the nematode challenge nih.govnih.gov.

Integrative Pest Management Approaches Incorporating this compound

Integrated Pest Management (IPM) is a holistic approach that combines various strategies to manage pests while minimizing environmental impact and economic costs epa.govfao.orgcropnuts.com. IPM programs utilize a blend of tactics, including biological, cultural, mechanical, and chemical methods, emphasizing prevention, monitoring, and intervention only when necessary based on action thresholds epa.govcropnuts.comeuropa.eu. As a chemical nematicide, this compound can be a component within an IPM framework for managing plant-parasitic nematodes, particularly in situations where nematode populations exceed economic thresholds and other control methods are insufficient mdpi.comresearchgate.netepa.gov. The judicious use of chemical pesticides, like this compound, within IPM aims to reduce reliance on broad-spectrum applications and minimize risks to human health and the environment epa.govfao.orgeuropa.eu. This involves careful consideration of when and how to apply the nematicide, often in conjunction with other management practices such as using resistant cultivars, implementing proper sanitation, and promoting beneficial organisms frontiersin.orgcropnuts.comeuropa.eu.

Research on this compound within Biopesticide Development Paradigms

Research within biopesticide development paradigms focuses on finding environmentally friendlier alternatives to synthetic chemical pesticides mdpi.comnih.govmarylandbiodiversity.comcgiar.orgfrontiersin.orggoogle.com. While this compound is a synthetic chemical nematicide, the context of biopesticide research is relevant as it highlights the ongoing need for effective and sustainable nematode control methods mdpi.comnih.govmarylandbiodiversity.com. The development of biopesticides, which include microbial agents, natural compounds, and plant-incorporated protectants, is driven by concerns about the environmental and health impacts of some conventional pesticides nih.govfrontiersin.orggoogle.com. This compound, as a chemical control option, is part of the suite of tools available for nematode management, and research in biopesticides seeks to complement or replace such chemicals with more sustainable options mdpi.comnih.govmarylandbiodiversity.com. The screening of natural compounds and the development of biological control agents against nematodes like Bursaphelenchus xylophilus are active areas of research within this paradigm mdpi.comnih.govmarylandbiodiversity.com.

Ecotoxicological Research on Mesulfenfos and Non Target Organisms

Effects on Terrestrial Non-Target Invertebrates

Assessing the impact of pesticides like mesulfenfos on terrestrial non-target invertebrates is a crucial part of environmental risk assessment spraydriftmitigation.infoeuropa.eu. These organisms play vital roles in soil health and ecosystem functioning mdpi.comagriculturejournal.orggcmonline.com.

Soil Macro- and Micro-organisms

Non-Target Arthropods

Non-target arthropods, including beneficial insects, can be highly susceptible to insecticides epa.govmdpi.com. While the provided search results indicate that profenofos, another organophosphate, is highly toxic to bees, specific detailed research findings on the effects of this compound on non-target arthropods were not extensively detailed in the search results epa.gov. Environmental risk assessments for plant protection products, which would include substances like this compound, do consider non-target arthropods, although specific guidance for 'off-field' risk assessment for bees and soil organisms is still developing spraydriftmitigation.info.

Impacts on Aquatic Ecosystems and Organisms

This compound has been classified as hazardous to the aquatic environment, both acutely and long-term nih.gov. Pesticides can reach aquatic habitats through spray drift and runoff epa.govepa.gov.

Freshwater Invertebrates and Aquatic Microorganisms

Aquatic invertebrates and microorganisms are key components of freshwater ecosystems slu.seceh.ac.uk. Studies on the ecotoxicity of various contaminants in aquatic environments highlight potential impacts on these organisms, including changes in species composition, abundance, and physiological functions slu.senih.govnih.govnih.gov. While specific acute and chronic toxicity data for this compound on temperate freshwater aquatic invertebrates were not available in one source, another source indicates that the substance is not classified as acutely or chronically hazardous to the aquatic environment based on available data, with a lowest acute effect value for daphnids of 8 mg/L herts.ac.ukeuropa.eu. However, the same source notes that acute toxicity to aquatic organisms (LC/EC50) is between 1 and 10 mg/L in freshwater europa.eu. Aquatic microorganisms, such as phytoplankton, can also be affected by the presence of contaminants, with observed effects including growth inhibition and changes in community structure slu.senih.gov.

Table 1: Acute Toxicity of this compound to Freshwater Aquatic Organisms

| Organism Group | Endpoint | Value (mg/L) | Source | Interpretation |

| Temperate Freshwater Fish | Acute 96 hr LC₅₀ | 0.01 | herts.ac.uk | High |

| Daphnids | 48 hr EC₅₀ | 8 | europa.eu | Not acutely hazardous based on this value |

Note: Different sources provide varying toxicity interpretations. The 0.01 mg/L value for fish suggests high toxicity, while the 8 mg/L value for daphnids is used to argue against acute hazard classification in one assessment.

Assessment of Bioavailability and Exposure in Aquatic Matrices

The bioavailability and exposure of contaminants in aquatic matrices are influenced by various factors, including the chemical properties of the substance, interactions with organic matter, and environmental conditions like pH and ionic strength gov.bc.capreprints.orgsaicmknowledge.orgwm.edu. This compound can be present in water and sediments vliz.be. The distribution of contaminants between different environmental compartments, including water, sediments, and suspended solids, is a critical aspect of assessing potential toxicity to aquatic organisms vliz.bescielo.br. Bioavailability of adsorbed material in sediments is generally lower than that of substances dissolved in water wm.edu.

Fate and Transport of this compound Residues in Non-Target Organisms and Environmental Compartments

Table 2: this compound Mobility in Different Soil Types

| Soil Type | Freundlich Kads | Interpretation |

| Sand | 4.6 | Somewhat mobile |

| Sandy Loam | 7.5 | Somewhat mobile |

| Loam | 17.0 | Somewhat mobile |

| Clay | 89.3 | Less mobile |

Table 3: this compound in Environmental Compartments

| Environmental Compartment | Presence/Potential Presence | Transport Mechanism | Notes |

| Soil | Yes | Runoff, Leaching (limited) | Accumulation possible, mobility varies with soil type researchgate.netepa.gov |

| Surface Water | Yes | Spray drift, Runoff | Persistence varies with pH, microbes, hydrology epa.govepa.gov |

| Sediment | Potential | Sorption from water | Bioavailability generally lower than in water wm.edu |

| Groundwater | Limited Potential | Leaching (not expected under normal use) | Mobility of degradates unknown epa.govepa.gov |

| Air | Potential (Volatilization) | Volatilization | A major volatile residue is 4-bromo-2-chlorophenol (B165030) epa.gov |

| Non-Target Organisms | Potential Exposure | Contact, Ingestion | No potential for bioaccumulation indicated europa.eu |

Environmental Distribution and Exposure Routes (e.g., Spray Drift, Runoff, Leaching)

The environmental distribution of pesticides, including organophosphorus compounds like this compound, is a critical aspect of assessing their potential exposure to non-target organisms. Pesticides can enter the environment through various routes during and after application. Key pathways include spray drift, runoff, and leaching.

Spray drift refers to the airborne movement of pesticide droplets away from the intended application area during spraying google.comnih.gov. This can lead to the contamination of adjacent areas, including non-agricultural habitats and water bodies, exposing non-target terrestrial and aquatic organisms google.comnih.gov. Runoff occurs when water, typically from rain or irrigation, flows over the soil surface and carries dissolved or suspended pesticide residues into surface waters google.comnih.gov. Leaching involves the movement of pesticides through the soil profile, potentially reaching groundwater google.com. The extent to which these processes occur depends on various factors, including the physicochemical properties of the pesticide, application methods, soil type, topography, and climatic conditions nih.gov.

While the general principles of environmental distribution via spray drift, runoff, and leaching are well-established for pesticides, specific data quantifying the distribution of this compound through these routes were not found in the consulted literature. Modeling approaches are often used to predict predicted environmental concentrations (PECs) in surface water based on inputs from spray drift, drainage, and runoff, which then inform further ecotoxicity testing nih.gov.

Accumulation and Trophic Transfer Potential

The potential for a chemical compound to accumulate in organisms and transfer through the food chain (trophic transfer) is a significant concern in ecotoxicology googleapis.com. Bioaccumulation is the uptake and retention of a substance by an organism from all sources (e.g., water, food, sediment), while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Trophic transfer is the process by which a bioavailable substance is transferred from an organism at one trophic level to an organism at a higher trophic level. A trophic transfer factor (TTF) can be used to measure the efficiency of this transfer; biomagnification occurs when the TTF is greater than 1.

Contaminated food is a major pathway for the accumulation and trophic transfer of substances in food webs googleapis.com. Understanding trophic transfer and biomagnification potential is crucial for assessing the environmental risks to organisms at higher trophic levels, including predators googleapis.com.

Specific research findings or data tables detailing the accumulation and trophic transfer potential of this compound in non-target organisms were not identified in the search results. However, the principles of bioaccumulation and trophic transfer are broadly applicable to understanding the potential ecological risks of persistent or bioaccumulative pesticides.

Methodological Advancements in Non-Target Organism Ecotoxicology

Assessing the ecological risk of pesticides to non-target organisms involves a tiered approach, starting with standard laboratory tests and moving to more environmentally realistic assessments if potential risks are identified. Methodological advancements in ecotoxicology aim to improve the accuracy and relevance of these assessments.

Development of Innovative Biomarkers for Pesticide Exposure

Biomarkers are biological responses that indicate exposure to, or effects of, environmental contaminants. The development of innovative biomarkers is crucial for monitoring the impact of pesticides on non-target fauna and microorganisms. Biomarkers can provide early warnings of exposure and physiological perturbations before more significant effects on growth, reproduction, or survival are observed.

Research in this area includes exploring biochemical, physiological, and molecular markers that are sensitive to pesticide exposure. For instance, studies have investigated biomarkers related to enzyme activity, oxidative stress, and genetic damage in various non-target organisms exposed to different pesticides. Developing biomarkers that are specific and sensitive to particular classes of pesticides or even individual compounds can enhance the ability to diagnose exposure and understand the mechanisms of toxicity.

While the importance of innovative biomarkers for pesticide exposure is recognized in ecotoxicology, specific biomarkers developed or used for this compound exposure in non-target organisms were not detailed in the consulted sources.

Higher-Tier Field and Laboratory Assessment Approaches

When lower-tier laboratory tests indicate potential risks, higher-tier assessments are conducted under more realistic conditions to refine the risk assessment. These approaches bridge the gap between simplified laboratory settings and complex natural environments.

Higher-tier laboratory methods can include modified exposure studies, tests with sensitive life stages, and population-level studies. Field and semi-field studies, such as mesocosm studies (e.g., pond mesocosms) or studies in artificial streams or field cages, provide data under conditions that more closely resemble natural exposure scenarios, incorporating environmental variability and ecological interactions. Field studies with organisms like honeybees, for example, involve placing colonies in or near treated crops to assess realistic exposure and effects.

These higher-tier assessments allow for the evaluation of effects at different levels of biological organization, from individuals to populations and potentially communities. They are essential for validating laboratory findings and providing a more comprehensive understanding of the potential ecological impacts of pesticides under realistic field conditions.

Analytical Methodologies for Mesulfenfos Detection and Quantification in Research

Chromatographic Techniques for Separation and Analysis

Chromatography plays a vital role in separating Mesulfenfos from complex sample matrices before detection and quantification. This separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are liquid-phase separation techniques suitable for analyzing a wide range of compounds, including those that are less volatile or thermally labile, which might be challenging for GC. These techniques separate analytes based on their interactions with a stationary phase while carried by a liquid mobile phase.

HPLC has been a standard technique for decades for the qualitative and quantitative analysis of various compounds, including in drug development and environmental analysis. iajps.comglobalresearchonline.net UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and operates at higher pressures compared to conventional HPLC. iajps.comglobalresearchonline.netrjptonline.orgijsrtjournal.com This results in improved resolution, increased speed, and enhanced sensitivity. iajps.comglobalresearchonline.netrjptonline.orgijsrtjournal.com

For this compound, which may have limited volatility or thermal stability compared to some other pesticides, HPLC or UPLC can be advantageous. While specific studies detailing the use of standard UV or diode array detectors (DAD) with HPLC/UPLC for this compound were not prominently found in the search results, these detectors are commonly used in HPLC/UPLC for compounds with chromophores. However, for enhanced selectivity and sensitivity, especially in complex matrices, coupling HPLC or UPLC with mass spectrometry is often preferred. UPLC systems are specifically designed to provide faster separations and higher resolution than traditional HPLC, making them ideal for applications requiring high sample throughput. ijsrtjournal.com

Mass Spectrometry-Based Detection and Structural Elucidation

Mass spectrometry (MS) provides highly sensitive and selective detection capabilities, as well as crucial information for the identification and structural elucidation of analytes. Coupling chromatographic techniques with MS significantly enhances the power of analysis, particularly for complex samples and trace-level detection.

GC-MS and GC-MS/MS for Confirmation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a mass spectrum that serves as a fingerprint for identification. filab.frthermofisher.com GC-MS is well-suited for the analysis of volatile and semi-volatile organic compounds and is commonly used for targeted and untargeted analysis, including pesticide analysis in food and environmental samples. thermofisher.com

GC-MS/MS (tandem mass spectrometry) involves a second stage of mass analysis, where selected ions from the first stage are further fragmented and analyzed. This provides increased selectivity and reduces matrix interference, leading to improved accuracy and lower detection limits for quantification. mdpi.com GC-MS/MS is a powerful tool for confirming the identity of analytes and quantifying them in complex matrices. mdpi.com While general applications of GC-MS and GC-MS/MS for pesticide analysis are well-documented, specific detailed research findings on this compound analysis using these techniques were not extensively provided in the immediate search results, beyond the general capabilities mentioned. However, given this compound's properties, GC-MS/MS would be a highly effective method for its confirmation and quantification in suitable matrices.

LC-MS and LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of polar and less volatile compounds that are not amenable to GC. LC-MS provides molecular weight information and fragmentation patterns, aiding in the identification and characterization of compounds. creative-proteomics.comnih.gov

LC-MS/MS, with its enhanced selectivity through multiple stages of mass analysis, is particularly valuable for trace analysis in complex matrices and for the identification of metabolites. creative-proteomics.comnih.govresearchgate.netlcms.czchromatographyonline.com Techniques like Multiple Reaction Monitoring (MRM) in LC-MS/MS allow for highly sensitive and specific quantification by monitoring specific precursor-product ion transitions. creative-proteomics.comnih.gov This approach is widely used in pesticide residue analysis and metabolite profiling. While specific studies on this compound metabolites were not detailed, LC-MS/MS would be the method of choice for such investigations due to its ability to handle complex biological or environmental samples and provide structural information on related compounds. LC-MS/MS is effective for the analysis of herbicide residues in food samples with satisfactory accuracies. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This accurate mass information allows for the determination of the elemental composition of an ion, significantly improving the confidence in identifying known compounds and facilitating the identification of unknown substances, including metabolites or degradation products. nih.govmdpi.comnist.gov

HRMS can be coupled with both GC (GC-HRMS) and LC (LC-HRMS). LC-HRMS, in particular, is increasingly used for target and non-target screening of a wide range of contaminants in complex matrices due to its ability to acquire high-resolution full scan MS data. nih.govmdpi.comnist.gov This allows for retrospective data analysis without re-injecting samples. nih.gov HRMS analyzers such as time-of-flight (TOF), Orbitrap, and hybrid quadrupole-TOF (QTOF) are commonly used. mdpi.com QTOF mass analyzers combine high sensitivity and mass accuracy, providing elemental composition information for both precursor and fragment ions. mdpi.com HRMS is valuable for analyzing complex matrices and offers higher sensitivity and selectivity compared to low-resolution MS. mdpi.com While specific applications of HRMS solely for this compound were not explicitly detailed, it would be a powerful tool for confirming its presence based on accurate mass and for identifying potential transformation products in environmental or biological studies.

Sample Preparation and Extraction Protocols for Complex Matrices

Analyzing this compound in complex matrices, such as environmental samples or biological tissues, necessitates effective sample preparation and extraction protocols to isolate the target analyte from interfering substances. The choice of method is influenced by factors such as analyte polarity, solubility, and matrix complexity. preprints.orglabmanager.com Effective sample preparation is foundational for chromatographic analysis, aiming to remove impurities and matrix interferences while ensuring efficient extraction of target analytes with acceptable recovery rates. preprints.org

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is a traditional separation technique based on the differential solubility of compounds between two immiscible liquid phases. It is particularly effective for extracting nonpolar and semi-polar compounds from aqueous or biological fluids. labmanager.com LLE involves partitioning analytes between an aqueous and an organic layer. nih.gov While LLE can yield good results for some compounds, Solid Phase Extraction (SPE) often provides better recovery for a wider range of pesticide residues, especially in complex matrices like hair. nih.gov

Solid Phase Extraction (SPE) is a highly efficient sample preparation technique that isolates and concentrates target analytes by passing a liquid sample through a solid sorbent material. labmanager.com The sorbent selectively retains the desired compounds, while impurities are washed away. labmanager.com Retained analytes are then eluted with a suitable solvent, resulting in a purified extract. labmanager.com SPE offers advantages such as high selectivity, reproducibility, and compatibility with automated systems. labmanager.com Different SPE cartridges with various sorbents (e.g., C18, PSA, GCB) are used depending on the properties of the target analytes and the matrix. nih.gov

QuEChERS-based Methodologies and Modifications

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation procedure for the simultaneous determination of multiple trace organic compounds in complex matrices, particularly in food, environmental, and biological samples. preprints.orglcms.czpandawainstitute.com Originally developed for pesticide residue analysis in matrices with high water content, the method has been modified to accommodate a greater variety of matrices, including those with low moisture content like soil. nih.govrestek.com

QuEChERS typically involves an extraction step based on partitioning between an aqueous and an organic layer via salting-out, followed by a dispersive SPE (d-SPE) cleanup step using combinations of salts and sorbents to remove interfering substances. nih.gov Modifications to the original QuEChERS method have been introduced to improve the extraction efficiency of pH-dependent compounds, minimize degradation of labile compounds, and expand the range of matrices covered. nih.govquechers.eu For dry samples, water must be added before using QuEChERS extraction salts, and sample weight may be reduced depending on the anticipated chromatographic interference. restek.com Different d-SPE reagents can be tested and selected based on the specific commodity to optimize the cleanup step. mdpi.com

Cleanup Strategies for Reducing Matrix Effects

Matrix effects, which can lead to ion suppression or enhancement and impact analyte signal, present a significant challenge in the analysis of complex samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.netmdpi.comchromatographyonline.com These effects can negatively affect reproducibility, linearity, selectivity, accuracy, and sensitivity. mdpi.com Therefore, cleanup strategies are essential to reduce or eliminate matrix interferences. nih.govchromatographyonline.com

Cleanup methods aim to remove interfering compounds from the sample extract. chromatographyonline.com While extensive cleanup protocols can be laborious and time-consuming, they are often necessary to achieve cleaner extracts and reduce matrix effects. lcms.czthermofisher.comsepscience.com Strategies to mitigate matrix effects include optimizing sample preparation, changing chromatographic parameters to avoid coelution of analytes and interferences, and adjusting MS conditions. nih.govchromatographyonline.com Dispersive SPE (d-SPE) using various sorbents like PSA, C18, and GCB is a common cleanup step in QuEChERS-based methods. nih.gov The effectiveness of different cleanup methods can vary depending on their ability to remove different types of matrix constituents. geo-leo.de Matrix-matched calibration curves are also a common approach to compensate for matrix effects when a blank matrix is available. lcms.czresearchgate.netmdpi.com

Isotopic Labeling and Internal Standard Application in Quantitative Analysis

Isotopic labeling and the use of internal standards are crucial techniques in quantitative analysis, particularly when using mass spectrometry, to improve accuracy and reliability. Stable isotopically labeled (SIL) standards are widely used as internal standards for quantitative analysis. iris-biotech.dethermofisher.comnih.gov These standards are designed to be chemically identical to the target analyte but have a different isotopic composition, typically incorporating heavier isotopes like 2H, 13C, or 15N. iris-biotech.dethermofisher.com

The primary advantage of using SIL internal standards is their ability to co-elute with the target analyte during chromatographic separation and behave similarly throughout the sample preparation and ionization processes. thermofisher.comnih.gov This allows them to compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate quantification. iris-biotech.dethermofisher.com In quantitative mass spectrometry, the ratio of the analyte signal to the internal standard signal is used for quantification, which helps to correct for deviations and improve reproducibility. iris-biotech.deresearchgate.net While SIL internal standards are often the preferred choice, structural analogues can also be used as internal standards, although they may not fully compensate for all variations. nih.gov

Method Validation and Performance Characteristics in Research Contexts

Method validation is a critical process in analytical chemistry to ensure that a method is fit for its intended purpose and provides reliable results. eurachem.orgchromatographyonline.combsmrau.edu.bd It involves evaluating various performance characteristics through laboratory studies. eurachem.orgchromatographyonline.com Key performance characteristics typically assessed during method validation include specificity/selectivity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. gmpinsiders.comscribd.com

Validation demonstrates that the method meets the requirements for the intended analytical application and provides assurance of reliability during normal use. chromatographyonline.com It is a prerequisite for evaluating the performance characteristics of the method and developing meaningful uncertainty statements concerning analytical results. inmetro.gov.br Method validation is often closely tied to method development, with many performance characteristics evaluated during the development phase. eurachem.org Regulatory guidelines, such as those from SANTE, provide recommendations for method validation, including criteria for calibration curve linearity, method recovery, and precision. lcms.cznih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated conditions of the test. bsmrau.edu.bd The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. bsmrau.edu.bd These limits are crucial performance characteristics in method validation. bsmrau.edu.bd

Several approaches can be used to determine LOD and LOQ, including methods based on visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. sepscience.com The ICH guidelines suggest calculating LOD as 3.3 times the ratio of the standard deviation of the response to the slope of the calibration curve, and LOQ as 10 times this ratio. sepscience.com Experimentally, LOD and LOQ values should be demonstrated by analyzing multiple samples at the estimated concentrations to ensure they meet performance requirements. bsmrau.edu.bdsepscience.com For quantitative methods, the LOQ should be set at a concentration where the average signal-to-noise ratio is typically 10 or greater. mdpi.com

The following article focuses exclusively on the accuracy, precision, and selectivity assessments of analytical methodologies for the detection and quantification of this compound in research, adhering strictly to the provided outline and content/source exclusions.

Chemical Synthesis and Derivatization Studies of Mesulfenfos and Analogs

Synthetic Pathways for Mesulfenfos and Related Organophosphorus Compounds

The synthesis of organophosphorus compounds, including those structurally related to this compound, often originates from phosphorus precursors such as phosphorus trichloride (B1173362) (PCl₃) or elemental phosphorus (white phosphorus, P₄). researchgate.netmdpi.com While PCl₃ has been a conventional starting material, there is growing interest in directly functionalizing elemental phosphorus due to environmental and waste concerns associated with chlorine-based processes. researchgate.nettandfonline.com

General synthetic approaches to organophosphorus compounds involve the formation of phosphorus-carbon, phosphorus-nitrogen, phosphorus-oxygen, and phosphorus-sulfur bonds. beilstein-journals.org Key reactions in organophosphorus chemistry include the Michaelis-Arbuzov reaction, which is a primary method for synthesizing phosphonates from alkyl halides and phosphites. wikipedia.org Other methods involve the reaction of phosphorus chlorides with alcohols or amines, and the addition of dialkyl phosphites to carbonyl compounds. pageplace.de

Electrochemical synthesis has emerged as a promising method for preparing various organophosphorus structures, offering a potentially green, precise, and low-cost route. tandfonline.combeilstein-journals.org This method can facilitate the formation of different phosphorus-heteroatom bonds. beilstein-journals.org

While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results, the synthesis of organophosphorus pesticides generally involves reactions that build the complex molecular structure around the central phosphorus atom. taylorfrancis.com The variety of organic moieties in these molecules necessitates a range of synthetic methods. taylorfrancis.com

Novel Derivatizations and Structural Modifications for Enhanced Biological Activity or Environmental Stability

Research into organophosphorus compounds often involves novel derivatizations and structural modifications to improve their properties. This can include enhancing biological activity, such as pesticidal efficacy, or improving environmental characteristics like stability or biodegradability. googleapis.comgoogle.com

Modifications can involve altering the substituents attached to the phosphorus atom or other parts of the molecule. For instance, studies on analogs of existing compounds aim to understand the structure-activity relationship, where changes in chemical structure are correlated with changes in biological effect. sioc-journal.cnnih.gov Introducing different functional groups or modifying the existing ones can lead to compounds with altered interactions with biological targets or different degradation pathways in the environment. mdpi.commdpi.com

For example, the oxidation of sulfide (B99878) moieties to sulfoxides or sulfones is a common modification in organic chemistry that can influence biological activity and metabolic profiles. nih.gov Given that this compound itself is a sulfoxide (B87167) (fenthion sulfoxide), studies on related organophosphorus compounds might explore different oxidation states of sulfur or other structural changes to modify its properties. nih.gov

Research findings often involve the synthesis of a series of analogs and evaluating their activity to identify key structural features responsible for the desired effects. sioc-journal.cnnih.gov

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles in the synthesis of organophosphorus compounds, including those related to this compound, is an increasingly important area of research. researchgate.nettandfonline.comrsc.org The goal is to develop more sustainable and environmentally benign synthetic routes. beilstein-journals.orgrsc.orgscienceinschool.org

The 12 principles of green chemistry provide a framework for this, emphasizing aspects such as waste prevention, atom economy, the use of less hazardous chemicals and solvents, energy efficiency, and the use of renewable feedstocks. psu.edusigmaaldrich.comyale.edu

Specific green chemistry approaches in organophosphorus synthesis include:

Using alternative starting materials: Exploring the direct use of elemental phosphorus (P₄) instead of PCl₃ to avoid hazardous chlorination processes. researchgate.nettandfonline.com

Developing greener reaction conditions: Utilizing methods like electrochemical synthesis, photocatalysis, flow-based technologies, and microwave irradiation, which can offer milder conditions, reduced energy consumption, and less waste generation compared to traditional thermal methods. tandfonline.combeilstein-journals.orgmdpi.com

Employing safer solvents and reagents: Minimizing or avoiding the use of toxic or hazardous auxiliary substances. psu.edusigmaaldrich.com

Maximizing atom economy: Designing synthetic routes that incorporate a larger proportion of the starting materials into the final product, thereby reducing waste. scienceinschool.orgpsu.edusigmaaldrich.com

Research in this area aims to make the production of essential organophosphorus compounds, including agrochemicals, more sustainable and reduce their environmental footprint. rsc.orgresearchgate.net

Characterization Techniques in Synthetic Chemistry

Characterization techniques are crucial in synthetic chemistry for confirming the identity, purity, and structure of synthesized compounds, including this compound and its analogs. libretexts.org A range of analytical methods are employed to provide detailed information about the chemical composition and structural features.

Common characterization techniques used in the synthesis of organophosphorus compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are widely used to elucidate the structure and bonding environments of organophosphorus molecules. libretexts.orgnih.govresearchgate.netlodz.pl ³¹P NMR is particularly valuable as phosphorus is a key element in these compounds, and its nucleus has favorable properties for NMR analysis. nih.govlodz.pl

Mass Spectrometry (MS): Techniques such as GC-MS and LC-MS are used to determine the molecular weight and fragmentation patterns of compounds, aiding in identification and confirmation of structure. nih.govnih.govresearchgate.netcromlab-instruments.es MS/MS can provide more detailed structural information through the fragmentation of selected ions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule based on characteristic vibrational frequencies. sioc-journal.cnresearchgate.net

Elemental Analysis: This technique determines the percentage composition of elements in a compound, which helps confirm the empirical formula. researchgate.net

X-ray Diffraction (XRD): For crystalline compounds, single-crystal or powder XRD can provide detailed three-dimensional structural information, including bond lengths and angles. mdpi.comlibretexts.orgijesm.co.inuwc.ac.za

These techniques, often used in combination, are essential for verifying the successful synthesis of target compounds and characterizing novel structures obtained through derivatization studies. sioc-journal.cnnih.govresearchgate.net

Q & A

Q. Q1. What are the standard analytical methods for characterizing Mesulfenfos purity and structural identity in synthetic studies?

Methodological Answer:

- Step 1: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm molecular structure and substituent positions .

- Step 2: Perform high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% recommended for reproducibility) .

- Step 3: Validate results with elemental analysis (C, H, S, P) to ensure stoichiometric consistency .

- Note: For novel derivatives, include mass spectrometry (MS) and X-ray crystallography data to resolve ambiguities in stereochemistry .

Q. Q2. How should researchers design experiments to ensure reproducibility in this compound synthesis?

Methodological Answer:

- Key Protocol: Document reaction conditions (temperature, solvent ratios, catalyst loading) in triplicate and report yields as averages with standard deviations .

- Critical Detail: Use inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of sulfur-containing intermediates .

- Validation: Cross-reference spectral data with established databases (e.g., PubChem, Reaxys) and cite prior synthesis protocols for known derivatives .

Advanced Research Questions

Q. Q3. How can conflicting data on this compound’ environmental persistence be resolved in interdisciplinary studies?

Methodological Answer:

- Approach 1: Conduct longitudinal degradation studies under controlled conditions (pH, UV exposure, microbial activity) and compare half-life values across replicate trials .

- Approach 2: Apply multivariate statistical analysis (e.g., PCA or ANOVA) to identify confounding variables (e.g., soil composition, temperature fluctuations) .

- Framework: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables contributing to contradictions .

Q. Q4. What computational strategies are effective for predicting this compound’ interactions with biological targets?

Methodological Answer:

- In Silico Workflow:

- Perform molecular docking (AutoDock Vina, Schrödinger) to screen binding affinities with acetylcholinesterase or other relevant enzymes .

- Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100-ns trajectories .

- Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .

- Data Integration: Use cheminformatics tools (RDKit, KNIME) to correlate computational results with toxicity profiles from analogous organophosphates .

Q. Q5. How can researchers address gaps in this compound’ ecotoxicological risk assessments?

Methodological Answer:

- Multi-Omics Strategy:

- Ethical Considerations: Adhere to OECD guidelines for chronic toxicity testing to ensure humane endpoints and statistical rigor .

Data Analysis and Interpretation

Q. Q6. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Protocol:

- Reporting: Include raw data tables in supplementary materials and highlight outliers with Cook’s distance analysis .

Q. Q7. How should researchers validate the specificity of this compound detection in complex matrices (e.g., soil, biological samples)?

Methodological Answer:

- Validation Steps:

- Spike recovery tests (80–120% acceptable range) with internal standards (e.g., deuterated analogs) .

- Matrix-matched calibration curves to account for interference .

- Confirmatory analysis via tandem MS (MS/MS) to distinguish this compound from isobaric compounds .

Research Design and Peer Review

Q8. What are common pitfalls in formulating research questions about this compound’ mechanism of action?

Methodological Answer:

- Avoid:

- Overly broad questions (e.g., “How does this compound work?”). Reframe using PICOS (Population, Intervention, Comparison, Outcome, Study design):

- Example: “Does this compound inhibit acetylcholinesterase in Drosophila melanogaster more potently than chlorpyrifos under aerobic conditions?” .

- Solution: Pilot studies to establish baseline toxicity thresholds before large-scale experiments .

Q. Q9. How can researchers enhance the rigor of this compound studies during peer review?

Methodological Answer:

- Checklist:

Emerging Research Directions

Q. Q10. What advanced methodologies are underutilized in this compound research?

Methodological Answer:

- Innovative Tools:

- Collaborative Frameworks: Partner with computational chemists and ecologists to develop predictive models for long-term environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.